3-Bromo-4-chloro-6-ethoxyquinoline
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Overview
Description
“3-Bromo-4-chloro-6-ethoxyquinoline” is a chemical compound with the CAS Number: 1204810-86-5 . It has a molecular weight of 286.56 and its IUPAC name is 3-bromo-4-chloro-6-ethoxyquinoline . This compound is typically stored at room temperature in an inert atmosphere .
Molecular Structure Analysis
The InChI code for “3-Bromo-4-chloro-6-ethoxyquinoline” is 1S/C11H9BrClNO/c1-2-15-7-3-4-10-8(5-7)11(13)9(12)6-14-10/h3-6H,2H2,1H3
. This code provides a specific representation of the molecule’s structure.
Physical And Chemical Properties Analysis
“3-Bromo-4-chloro-6-ethoxyquinoline” is a solid at room temperature . The compound’s molecular formula is C11H9BrClNO .
Scientific Research Applications
Chemical Reactions and Synthesis
Nucleophilic Substitution Reactions : Sanders et al. (2010) investigated the reactions of isoquinolines with bromo and ethoxy substituents, noting that except for one specific isoquinoline, these compounds undergo nucleophilic substitution reactions. This process is critical for modifying the chemical structure for further applications (Sanders, Dijk, & Hertog, 2010).
Knorr Synthesis Application : Wlodarczyk et al. (2011) explored the Knorr synthesis involving bromo-chloro-quinoline compounds as part of research on infectious diseases, demonstrating the compound's utility as a starting material for further chemical synthesis (Wlodarczyk, Simenel, Delepierre, Barale, & Janin, 2011).
DFT Study and Synthesis of Quinoline Derivatives : Zhou et al. (2022) conducted a study on benzyl-bromo-chloroquinoline and benzyl-bromo-methoxyquinoline compounds, detailing their synthesis, crystal structure, and DFT analysis. This research underscores the importance of these compounds in synthesizing aryl quinoline compounds with potential applications in various fields (Zhou et al., 2022).
Applications in Drug Development
Anti-TB Drug Synthesis : A study by Sun Tie-min (2009) outlined the synthesis of a quinoline derivative as part of developing new anti-TB drugs, showcasing the compound's role in medicinal chemistry (Sun Tie-min, 2009).
Biological Activity and Molecular Interactions : Bai et al. (2012) focused on the synthesis and biological activity of a bromo-methoxyquinolin-yl derivative, highlighting its potential in antimicrobial applications. The study includes detailed structural analysis and biological testing, which points to the broader relevance of these compounds in drug discovery (Bai, Yue-fei, Yuan, Lei, Wang, Li-juan, Gao, Jian, Zhi-qiang, Xiao-fei, & Sun, Tie-min, 2012).
Safety And Hazards
The safety information for “3-Bromo-4-chloro-6-ethoxyquinoline” includes several hazard statements: H301, H311, and H331 . These statements indicate that the compound is toxic if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
properties
IUPAC Name |
3-bromo-4-chloro-6-ethoxyquinoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrClNO/c1-2-15-7-3-4-10-8(5-7)11(13)9(12)6-14-10/h3-6H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKIOCHWWMNQDEC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C(=CN=C2C=C1)Br)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30671166 |
Source
|
Record name | 3-Bromo-4-chloro-6-ethoxyquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30671166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.55 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-chloro-6-ethoxyquinoline | |
CAS RN |
1204810-86-5 |
Source
|
Record name | 3-Bromo-4-chloro-6-ethoxyquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30671166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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